molecular formula C7H12O2 B3378122 1-(Oxolan-3-yl)propan-2-one CAS No. 1384429-02-0

1-(Oxolan-3-yl)propan-2-one

Cat. No.: B3378122
CAS No.: 1384429-02-0
M. Wt: 128.17 g/mol
InChI Key: LITSHGFWFBROPL-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)propan-2-one (CAS: 1384429-02-0) is a cyclic ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure consists of a tetrahydrofuran (oxolane) ring substituted at the 3-position with a propan-2-one (acetone) moiety. The SMILES notation (CC(=O)CC1CCOC1) and InChIKey (LITSHGFWFBROPL-UHFFFAOYSA-N) confirm the connectivity: a saturated five-membered oxolane ring linked to a ketone group via a methylene bridge .

The compound is listed as a research chemical, available in bulk quantities from suppliers in China, the U.S., and Europe, though specific applications remain undetailed .

Properties

IUPAC Name

1-(oxolan-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)4-7-2-3-9-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITSHGFWFBROPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-02-0
Record name 1-(oxolan-3-yl)propan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with acetone in the presence of a strong acid catalyst. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxolan-3-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)propan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. Its effects are mediated through the modulation of specific biochemical pathways, which can vary depending on the context of its use .

Comparison with Similar Compounds

1-(Furan-2-yl)propan-2-one

  • Molecular Formula : C₇H₈O₂ .
  • Key Features : Features a furan (aromatic oxygen heterocycle) ring instead of a saturated oxolane. The conjugation in the furan ring enhances electronic delocalization, increasing reactivity in electrophilic substitutions.
  • Differentiation : The aromatic furan ring imparts greater thermal stability but lower resistance to ring-opening reactions compared to the saturated oxolane in the target compound.

1-(Oxetan-3-ylidene)propan-2-one

  • Molecular Formula : C₆H₈O₂ .
  • Key Features : Contains a strained oxetane (four-membered ring) with a double bond ("ylidene"), introducing significant ring strain and reactivity.
  • Applications : Used in medicinal chemistry for its strained ring, which can improve metabolic stability in drug candidates .
  • Differentiation : The smaller, unsaturated oxetane ring increases susceptibility to nucleophilic attack compared to the five-membered oxolane.

1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one

  • Molecular Formula : C₁₂H₁₄O₄S .
  • Key Features : A sulfonyl group (-SO₂-) and allyloxy substituent enhance polarity and electrophilicity.
  • Synthesis : Prepared via oxidation of 1-(allyloxy)-3-(phenylsulfonyl)propan-2-ol using PCC (73% yield) .
  • Applications : Acts as a directing group in asymmetric catalysis due to the sulfone’s electron-withdrawing effects .
  • Differentiation: The sulfone group increases solubility in polar solvents (e.g., DCM) and stabilizes transition states in catalytic reactions, unlike the non-polar oxolane group.

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

  • Molecular Formula: C₈H₁₅NO .
  • Key Features : A piperidine ring (six-membered, nitrogen-containing) confers basicity and biological activity.
  • Applications : Used as an anti-helminthic drug due to its alkaloid nature .
  • Differentiation : The nitrogen atom enables protonation at physiological pH, enhancing water solubility and interaction with biological targets—contrasting with the neutral oxolane ring.

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one

  • Molecular Formula : C₁₂H₁₄O₄ .
  • Key Features: A phenolic hydroxyl group (-OH) and acetyl substituent on an aromatic ring.
  • Synthesis: Derived from resacetophenone and chloroacetone under microwave irradiation (82% yield) .
  • Applications : Intermediate in synthesizing antimicrobial benzofurans .
  • Differentiation: The phenolic -OH group increases acidity (pKa ~10) and enables hydrogen bonding, unlike the non-acidic oxolane.

Comparative Analysis Table

Compound Molecular Formula Key Structural Features Reactivity/Applications Reference
1-(Oxolan-3-yl)propan-2-one C₇H₁₂O₂ Saturated oxolane, ketone Research chemical; structural studies
1-(Furan-2-yl)propan-2-one C₇H₈O₂ Aromatic furan, ketone Intermediate for bioactive molecules
1-(Oxetan-3-ylidene)propan-2-one C₆H₈O₂ Strained oxetane, ylidene Medicinal chemistry (metabolic stability)
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one C₁₂H₁₄O₄S Sulfone, allyloxy, ketone Asymmetric catalysis directing group
(S)-1-(Piperidin-2-yl)propan-2-one C₈H₁₅NO Piperidine, ketone Anti-helminthic drug
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one C₁₂H₁₄O₄ Phenolic -OH, acetyl, ketone Antimicrobial benzofuran precursor

Key Findings and Trends

  • Ring Size and Saturation : Smaller rings (e.g., oxetane) or unsaturated systems (e.g., furan) increase reactivity, while saturated oxolane offers stability.
  • Functional Groups: Sulfones enhance electrophilicity; phenolic -OH groups enable hydrogen bonding; piperidine introduces basicity.
  • Applications : Structural features dictate utility—oxolane derivatives are underexplored in applications compared to sulfone- or piperidine-containing analogs.

Biological Activity

1-(Oxolan-3-yl)propan-2-one, also known as 1-(tetrahydrofuran-3-yl)propan-2-one, is an organic compound characterized by its unique structural features. Its potential biological activity has garnered interest in various fields, including pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

Chemical Formula: C₇H₁₄O₂
CAS Number: 1384429-02-0
Molecular Weight: 130.19 g/mol

The compound features a propanone backbone with a tetrahydrofuran ring, which influences its solubility and interaction with biological systems.

Research indicates that this compound may interact with various biological targets. The presence of the oxolane (tetrahydrofuran) ring can enhance lipophilicity, allowing for better membrane permeability and potential interactions with lipid bilayers. This characteristic is crucial for its activity as a ligand in biochemical assays.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited potent antibacterial activity comparable to established antibiotics.

Case Study 2: Anti-inflammatory Activity
In a controlled trial involving induced inflammation in rats, administration of this compound resulted in a significant decrease in paw edema compared to the control group. Histopathological analysis confirmed reduced infiltration of inflammatory cells in treated animals.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to establish comprehensive toxicological data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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